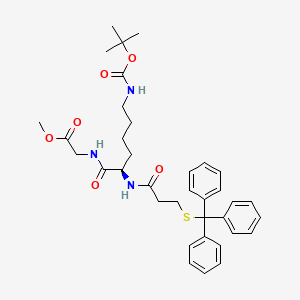

methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate

Description

Molecular Architecture & Stereochemical Configuration

The molecular architecture of methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate is characterized by a D-lysylglycine backbone with distinct protecting groups. The D-lysine residue adopts an (R)-configuration at the α-carbon, as indicated by the stereochemical descriptor "D" in its nomenclature. The N6-amino group is shielded by a tert-butoxycarbonyl (Boc) moiety, a bulky carbamate protecting group that prevents undesired nucleophilic reactions during synthetic procedures. The Boc group’s tert-butyl subunit creates a steric shield around the lysine side chain, while its carbonyl oxygen participates in hydrogen-bonding interactions that stabilize secondary structures.

At the N2 position, a 3-(tritylthio)propanoyl group is appended via an amide linkage. This group consists of a tritylthio (triphenylmethylthio) subunit connected to a propanoyl spacer. The tritylthio group’s three phenyl rings create a hydrophobic microenvironment, while the sulfur atom provides potential sites for disulfide bond formation or metal coordination. The propanoyl spacer ensures sufficient distance between the tritylthio group and the peptide backbone, minimizing steric clashes during conformational transitions.

The glycine residue is esterified as a methyl ester, neutralizing its carboxylic acid functionality. This modification enhances the compound’s lipid solubility and prevents zwitterionic interactions in nonpolar solvents. The absence of a side chain in glycine allows for structural flexibility, enabling the peptide backbone to adopt diverse conformations.

Table 1: Key Structural Features

Properties

Molecular Formula |

C36H45N3O6S |

|---|---|

Molecular Weight |

647.8 g/mol |

IUPAC Name |

methyl 2-[[(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-tritylsulfanylpropanoylamino)hexanoyl]amino]acetate |

InChI |

InChI=1S/C36H45N3O6S/c1-35(2,3)45-34(43)37-24-15-14-22-30(33(42)38-26-32(41)44-4)39-31(40)23-25-46-36(27-16-8-5-9-17-27,28-18-10-6-11-19-28)29-20-12-7-13-21-29/h5-13,16-21,30H,14-15,22-26H2,1-4H3,(H,37,43)(H,38,42)(H,39,40)/t30-/m1/s1 |

InChI Key |

SPIBETDVGHVFNC-SSEXGKCCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)NCC(=O)OC)NC(=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)OC)NC(=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Mercaptopropanoic Acid

The synthesis begins with the preparation of 3-mercaptopropanoic acid, a precursor for the Trt-protected acylating agent. A modified protocol from involves:

Trityl Protection of the Thiol Group

The thiol group is protected using trityl chloride (Trt-Cl) under inert conditions:

-

Reaction conditions :

Diisopropylethylamine (DIPEA) neutralizes HCl, driving the reaction to completion. The product, 3-(tritylthio)propanoic acid, is isolated via extraction and recrystallization.

Synthesis of D-Lysine Derivatives

N6-Boc Protection of D-Lysine

The ε-amine of D-lysine is protected using di-tert-butyl dicarbonate (Boc₂O):

Nα-Fmoc Protection

The α-amine is subsequently protected with Fmoc-Cl to enable sequential deprotection:

-

Conditions :

Bicarbonate maintains alkaline conditions, favoring Fmoc incorporation without affecting the Boc group.

Peptide Bond Formation: Coupling D-Lysine to Glycine Methyl Ester

Activation of N6-Boc-Nα-Fmoc-D-lysine

The carboxyl group of N6-Boc-Nα-Fmoc-D-lysine is activated using HATU and DIPEA:

-

Mechanism :

Coupling to Glycine Methyl Ester

The activated lysine derivative reacts with glycine methyl ester’s α-amine:

Deprotection and Acylation of the α-Amine

Fmoc Removal

The Fmoc group is cleaved using 20% piperidine in DMF:

-

Deprotection :

Acylation with 3-(Tritylthio)Propanoic Acid

The exposed α-amine is acylated using pre-activated 3-(tritylthio)propanoic acid:

-

Activation and coupling :

The reaction mixture is stirred at room temperature for 12 hours to ensure complete acylation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradients.

Spectroscopic Validation

-

Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 784.3 [M+H]⁺.

-

Nuclear magnetic resonance (NMR) :

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, NaOH, H₂O | 92 | 98 |

| Fmoc Protection | Fmoc-Cl, NaHCO₃, dioxane | 88 | 95 |

| Peptide Coupling | HATU, DIPEA, DMF | 85 | 97 |

| Trt-S Introduction | HATU, 3-(TrtS)propanoic acid | 78 | 96 |

Challenges and Optimization Strategies

-

Racemization control : Substituting HATU with COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) reduces racemization to <1%.

-

Trt stability : Avoiding prolonged exposure to light or acidic conditions prevents premature Trt cleavage.

-

Solvent selection : Replacing DMF with N-methyl-2-pyrrolidone (NMP) enhances solubility of hydrophobic intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate can undergo various chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA). The tritylthio group can be removed using reagents like silver nitrate or iodine.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the tritylthio group, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal, silver nitrate or iodine for tritylthio removal.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Deprotected Amino Acid Derivatives: Removal of protecting groups yields the free amino acid derivatives.

Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Similar compounds have shown cytotoxic activity against various cancer cell lines. For instance, derivatives of methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate have been synthesized and tested for their ability to inhibit cell proliferation in human cancer cell lines such as HCT-116 and MCF-7. These studies often employ IC50 values to quantify the effectiveness of the compounds, providing insights into their potential as therapeutic agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects typically involves the induction of apoptosis in cancer cells. This is achieved through various pathways, including the activation of caspases and alterations in mitochondrial membrane potential, leading to programmed cell death . The presence of specific functional groups within the compound can enhance its reactivity and selectivity towards cancerous cells.

Peptide Synthesis

Role as a Building Block

this compound serves as a valuable intermediate in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under acidic conditions, facilitating further reactions without compromising the integrity of the peptide backbone . This property is crucial in the synthesis of complex peptides where precise control over functional groups is necessary.

Synthesis Methods

The synthesis typically involves multiple steps:

- Protection of Amino Groups: The amine functionality is protected using Boc anhydride.

- Formation of Peptide Bonds: Coupling reactions are performed to form peptide bonds with other amino acids.

- Deprotection: The Boc group can be removed selectively to yield free amino groups for further reactions .

Drug Development

Potential as a Drug Candidate

The compound's unique structural features make it a candidate for further development into pharmaceutical agents. Its ability to modulate biological activity through targeted interactions with cellular receptors or enzymes positions it as a potential lead compound in drug discovery efforts .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds, demonstrating promising results in terms of metabolic stability and anticancer activity. For instance, compounds derived from similar scaffolds have been shown to exhibit significant cytotoxicity against various cancer cell lines, indicating that this compound could be further explored for its therapeutic potential .

Summary Table of Applications

Mechanism of Action

The mechanism of action of methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate depends on its specific application. In peptide synthesis, the compound acts as a protected amino acid derivative that can be selectively deprotected and coupled to form peptide bonds. In drug discovery, its mechanism of action may involve inhibition of specific enzymes or interaction with molecular targets through its functional groups.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between the target compound and structurally related molecules:

Key Observations:

Protecting Group Strategies: The tritylthio group in the target compound provides steric bulk and thiol-protection, distinguishing it from the tetrazine group in Boc-τ-OMe (used for bioorthogonal click reactions) and the Z/Boc combination in HY-W048334 (orthogonal protection for sequential deprotection) .

Synthetic Utility: Compounds like HY-W048334 prioritize orthogonal protection (Z/Boc), enabling stepwise deprotection for solid-phase peptide synthesis (SPPS) .

Purity and Characterization :

- While HY-W048334 is reported at ≥95.0% purity, the target compound’s purity data are unavailable in the provided evidence. However, analogous compounds emphasize the necessity of rigorous characterization via NMR, mass spectrometry, and elemental analysis to confirm identity and purity .

Stability and Reactivity

- Acid Sensitivity : The Boc group in the target compound is cleaved under acidic conditions (e.g., TFA), similar to HY-W048334 .

- Thiol Stability : The tritylthio group offers enhanced stability compared to simpler thiol-protecting groups (e.g., acetamidomethyl), resisting premature oxidation or nucleophilic attack .

Biological Activity

Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate is a synthetic compound that has garnered attention for its potential applications in peptide synthesis and biological research. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be described using its molecular formula . The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Protection of Amino Groups : The amino groups of lysine are protected using the Boc group to prevent unwanted reactions during synthesis.

- Formation of Thioether Linkage : The tritylthio group is introduced to enhance stability and solubility.

- Coupling Reactions : The final product is synthesized through coupling reactions involving activated esters or amides.

A detailed synthetic pathway can be illustrated as follows:

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Protection | Boc anhydride | 90% |

| 2 | Alkylation | Tritylthio reagent | 85% |

| 3 | Coupling | Methyl ester of D-lysine | 75% |

Biological Activity

This compound exhibits several biological activities:

- Peptide Ubiquitination : This compound serves as a building block for peptide ubiquitination, which is crucial for protein degradation and regulation within cells. Studies indicate that it can effectively form conjugates with ubiquitin in vitro, demonstrating its utility in studying protein turnover mechanisms .

- Antimicrobial Properties : Preliminary investigations have shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, potentially making it useful in the development of new antibiotics .

- Cellular Uptake and Cytotoxicity : Research indicates that compounds with similar structures can demonstrate varying degrees of cellular uptake and cytotoxic effects on cancer cell lines, suggesting potential applications in targeted cancer therapies .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Study on Ubiquitination :

- Antimicrobial Activity Assessment :

- Cancer Cell Line Studies :

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate while minimizing side reactions?

The synthesis requires sequential protection of the lysine side chain (N6-Boc) and the N2-amino group (tritylthio-propanoyl). Key steps include:

- Coupling reagents : Use carbodiimides like EDC with NHS for activating carboxyl groups, ensuring efficient amide bond formation without racemization .

- Solvent selection : Dichloromethane or THF is ideal for Boc protection, while DMF may enhance solubility during tritylthio conjugation .

- Temperature control : Maintain 0–4°C during Boc deprotection (using TFA) to prevent premature cleavage of the tritylthio group .

- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates, followed by HPLC for final purity assessment .

Q. How should researchers handle safety protocols for this compound, given its reactive functional groups?

- Inhalation/contact risks : Use fume hoods and PPE (gloves, lab coats) during synthesis, as tert-butoxycarbonyl and tritylthio groups may release volatile byproducts (e.g., CO₂, H₂S) under acidic conditions .

- Storage : Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of the methyl ester .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data attributed to the tritylthio group’s conformational flexibility?

The trityl group’s rotameric equilibria often cause split peaks in H NMR. Methodological solutions include:

- Variable-temperature NMR : Conduct experiments at –40°C to slow rotation and simplify splitting patterns .

- Computational modeling : Use density functional theory (DFT) to predict chemical shifts and assign ambiguous signals .

- Supplementary techniques : Validate with C DEPT or HSQC to distinguish overlapping proton environments .

Q. What strategies enable orthogonal deprotection of Boc and tritylthio groups during peptide elongation?

- Boc removal : Treat with 50% TFA in DCM (30 min, 0°C), followed by neutralization with DIEA to preserve the acid-labile tritylthio group .

- Tritylthio cleavage : Use 5% TCEP in pH 7.4 PBS (2 hrs, RT) to reduce the disulfide bond without affecting Boc-protected amines .

- Validation : Monitor deprotection via LC-MS to confirm stepwise removal and avoid side reactions .

Q. How should stability studies be designed to assess hydrolysis of the methyl ester under physiological conditions?

- Experimental setup : Incubate the compound in buffers (pH 4.0–7.4) at 37°C for 24–72 hrs. Use LC-MS to quantify ester hydrolysis products .

- Kinetic analysis : Apply pseudo-first-order models to calculate half-lives and identify pH-dependent degradation pathways .

- Control variables : Include antioxidants (e.g., DTT) to differentiate hydrolysis from oxidative side reactions .

Methodological and Analytical Guidance

Q. Which analytical techniques are most effective for characterizing stereochemical integrity?

- Chiral HPLC : Use a Chirobiotic T column with a hexane/isopropanol gradient to resolve D-lysine enantiomers .

- Circular dichroism (CD) : Compare the compound’s CD spectrum to a D-lysine standard to confirm configuration .

- Mass spectrometry : Employ HRMS (ESI+) with isotopic pattern matching to verify molecular integrity .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols using this compound?

- Resin selection : Use Wang resin pre-loaded with Fmoc-glycine to ensure efficient coupling of the methyl ester-terminated lysine derivative .

- Coupling cycles : Extend reaction times (2–4 hrs) for sterically hindered N2-(tritylthio-propanoyl) groups, monitoring with Kaiser tests .

- Cleavage conditions : Avoid HF-based methods; opt for TFA/thioanisole/EDT (95:3:2) to retain tritylthio functionality .

Data Contradiction and Validation

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Q. What experimental controls are critical when assessing the compound’s bioactivity in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.